REACTION_SMILES
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[CH2:13]1[CH2:14][NH:15][CH2:16][CH2:17]1.[CH3:18][I:19].[CH3:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1.[O:1]=[C:2]1[CH2:3][CH2:4][CH:5]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[CH2:6][CH2:7]1.[OH2:20]>>[O:1]=[C:2]1[CH:3]([CH3:13])[CH2:4][CH:5]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CCC(=O)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOC(=O)C1CCC(=O)C(C)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |